molecular formula C22H19FN4OS B12039835 3-(4-(4-Ethoxyphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477331-03-6

3-(4-(4-Ethoxyphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12039835
CAS No.: 477331-03-6
M. Wt: 406.5 g/mol
InChI Key: FFJCCCDTOBFJLJ-UHFFFAOYSA-N
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Description

3-(4-(4-Ethoxyphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring, a pyridine ring, and various substituents, makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Ethoxyphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, including the formation of the triazole ring and the introduction of the ethoxyphenyl and fluorobenzylthio groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

    Introduction of Substituents: The ethoxyphenyl and fluorobenzylthio groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Ethoxyphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Ethoxyphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-Methoxyphenyl)-5-((3-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
  • 3-(4-(4-Methylphenyl)-5-((3-bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

The unique combination of the ethoxyphenyl and fluorobenzylthio groups in 3-(4-(4-Ethoxyphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may confer distinct biological activities and chemical properties compared to similar compounds. These differences can be explored through comparative studies to identify specific advantages or applications.

Properties

CAS No.

477331-03-6

Molecular Formula

C22H19FN4OS

Molecular Weight

406.5 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C22H19FN4OS/c1-2-28-20-10-8-19(9-11-20)27-21(17-6-4-12-24-14-17)25-26-22(27)29-15-16-5-3-7-18(23)13-16/h3-14H,2,15H2,1H3

InChI Key

FFJCCCDTOBFJLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CN=CC=C4

Origin of Product

United States

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